1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo-
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Overview
Description
4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the cyclohexyl group and the mercapto group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and substituted triazole compounds.
Scientific Research Applications
4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
4-cyclohexyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H11N3OS |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-cyclohexyl-5-sulfanylidene-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H11N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
IMJIBYZTSBDEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)N=NC2=S |
Origin of Product |
United States |
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